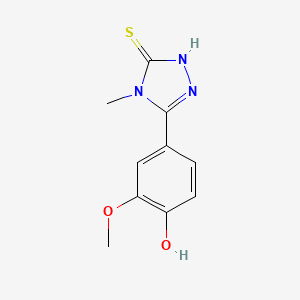

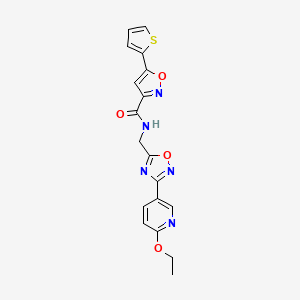

4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide" is a synthetic organic molecule that may be related to various research areas in organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry of tert-butyl groups, benzamide derivatives, and nucleophilic substitutions which could be relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives and related compounds often involves nucleophilic substitution reactions and the use of tert-butyl groups as protective groups or steric hindrance providers. For instance, tert-butyl phenylazocarboxylates are used as building blocks and can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Similarly, N-tert-butanesulfinyl imines serve as intermediates for the synthesis of amines, where the tert-butanesulfinyl group activates the imines for nucleophilic addition . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is influenced by the substituents on the benzene ring and the amide group. The presence of a tert-butyl group can introduce steric hindrance, which may affect the reactivity and orientation of subsequent reactions . The molecular docking studies mentioned in one of the papers suggest that the spatial arrangement of substituents can significantly impact the biological activity of benzamide analogs .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including radical reactions and nucleophilic substitutions. The tert-butyloxycarbonylazo group in tert-butyl phenylazocarboxylates facilitates the generation of aryl radicals, which can undergo reactions such as oxygenation, halogenation, and coupling . The reactivity of the benzamide moiety and the influence of tert-butyl and other substituents on the reaction pathways would be critical in understanding the chemical behavior of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are affected by their molecular structure. For example, polyamides derived from tert-butylcatechol exhibit high thermal stability and solubility in polar solvents . The introduction of tert-butyl and other bulky groups can enhance the solubility and modify the thermal properties of these compounds. The target compound's properties would likely be influenced by the tert-butyl group and the morpholino substituent, which could affect its solubility, stability, and potential applications.

Scientific Research Applications

Polymer Synthesis and Properties

Research into ortho-linked polyamides incorporating similar structural motifs has shown that these compounds can be synthesized through nucleophilic substitution reactions, leading to materials with high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films. Such polyamides exhibit glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, indicating their potential for high-performance material applications (Hsiao et al., 2000).

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, related to the compound , are highlighted as versatile building blocks in synthetic organic chemistry. They facilitate nucleophilic substitutions and radical reactions, enabling modifications to the benzene ring and the creation of azocarboxamides. This versatility is essential for developing synthetic pathways and manufacturing complex organic molecules (Jasch et al., 2012).

Fluorescence Chemosensors

A specific application in fluorescence chemosensors for the detection of Ba2+ ions utilizes structures similar to 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide. These chemosensors operate through intramolecular charge transfer mechanisms and have been applied in live cell imaging, demonstrating the compound's potential in biological and chemical sensing technologies (Ravichandiran et al., 2019).

Catalysis and Synthetic Applications

In the realm of catalysis, derivatives of tert-butyl compounds have been developed for asymmetric hydrogenation reactions, demonstrating the utility of these compounds in synthesizing chiral pharmaceutical ingredients. This research highlights the application of such compounds in catalyzing chemical reactions to produce high-value, enantiomerically pure products (Imamoto et al., 2012).

Antioxidant and Anti-inflammatory Applications

Synthetic efforts have also led to the development of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. This research underscores the therapeutic potential of compounds structurally related to 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, providing a foundation for developing new medications (Pau et al., 1999).

properties

IUPAC Name |

4-tert-butyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-23(2,3)19-11-9-18(10-12-19)22(27)24-15-21(26)25-13-14-28-20(16-25)17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNFONDNCGYYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

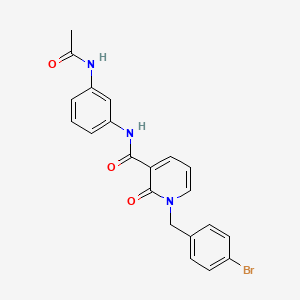

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

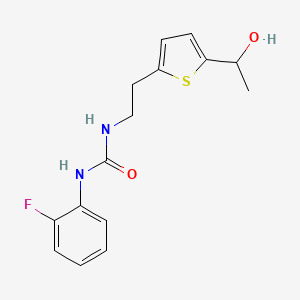

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)

![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)